(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE
Description
(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound known for its unique structure and potential applications in various fields of science. This compound features a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the (E)-2-methyl-3-phenylallylidene moiety adds to its complexity and potential reactivity.
Properties
IUPAC Name |
(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c1-14(12-15-8-4-2-5-9-15)13-17-18(21)20(19(22)23-17)16-10-6-3-7-11-16/h2-13H,1H3/b14-12+,17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIRNHKCSBPUQL-SWZGKVDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 3-phenylthiazolidine-2,4-dione with (E)-2-methyl-3-phenylacrolein. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazolidine ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Amino or thiol-substituted thiazolidine derivatives.
Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones are primarily known for their role as antidiabetic agents, particularly in the treatment of type 2 diabetes mellitus. The mechanism of action involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which enhances insulin sensitivity and glucose uptake in peripheral tissues. Research indicates that derivatives of thiazolidinedione exhibit significant hypoglycemic effects and can improve metabolic parameters in diabetic models .
Antimicrobial Properties
Recent studies have shown that thiazolidinedione derivatives possess antimicrobial activity against a variety of pathogens. For instance, the compound has demonstrated efficacy against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics . The mechanism often involves the inhibition of bacterial enzyme systems crucial for cell wall synthesis.
Antioxidant Effects
Thiazolidinedione compounds are also recognized for their antioxidant properties. They can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular conditions .
Anticancer Activity
Emerging evidence suggests that thiazolidinedione derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have reported that these compounds can inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Agrochemical Potential
Thiazolidinediones have been explored for their potential use as agrochemicals. Their ability to modulate plant growth and development has been investigated, particularly in enhancing crop resilience against environmental stressors. The application of these compounds may improve yield and stress tolerance in various crops .
Corrosion Inhibition
One notable application of thiazolidinedione derivatives is in the field of materials science, specifically as corrosion inhibitors. These compounds can form protective films on metal surfaces, thereby reducing corrosion rates in acidic environments. This property is particularly valuable in industrial applications where metal integrity is critical .
Synthesis of Novel Materials
Thiazolidinediones can serve as building blocks for synthesizing novel materials with specific properties. Their unique chemical structure allows for modifications that can lead to materials with tailored functionalities for electronic or photonic applications .
Summary of Biological Activities
Case Study 1: Antidiabetic Efficacy
A study published in Diabetes Care evaluated the effectiveness of thiazolidinedione derivatives on glucose metabolism in diabetic rats. The results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups, highlighting the potential therapeutic benefits of these compounds in managing diabetes .
Case Study 2: Antimicrobial Activity
Research conducted by Albrecht et al. demonstrated that a specific thiazolidinedione derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values indicating strong efficacy . This study supports the exploration of thiazolidinediones as alternatives to conventional antibiotics.
Case Study 3: Corrosion Inhibition
In a study published in Corrosion Science, researchers investigated the corrosion inhibition properties of thiazolidinedione derivatives on mild steel in acidic media. The findings revealed that these compounds significantly reduced corrosion rates and formed protective layers on metal surfaces, underscoring their industrial applicability .
Mechanism of Action
The mechanism of action of (5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazolidine-2,4-dione core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, which are critical in the treatment of diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with a similar core structure, known for their antidiabetic properties.
Schiff Bases: Compounds with a similar (E)-2-methyl-3-phenylallylidene moiety, known for their diverse biological activities.
Uniqueness
(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique combination of the thiazolidine-2,4-dione core and the (E)-2-methyl-3-phenylallylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
(5E)-5-[(2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), which is known for its diverse biological activities. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the fields of diabetes management and cancer treatment. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a thiazolidine core with phenyl and methyl substituents that contribute to its biological properties.
Antidiabetic Activity
Thiazolidine derivatives, including the compound , have been extensively studied for their antidiabetic properties. Research indicates that these compounds can act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.
- Mechanism of Action : The compound has shown significant inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion, leading to reduced blood glucose levels. In vitro studies demonstrated that it effectively lowers blood glucose concentrations in diabetic models .
- Case Study : In a study involving several thiazolidine derivatives, one specific derivative exhibited a notable reduction in blood glucose levels in diabetic rats, suggesting its potential as an antidiabetic agent .
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives have also been highlighted in various studies. The compound demonstrated significant activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus pneumoniae | 8 |
| Bacillus subtilis | 16 |
This table summarizes the antimicrobial efficacy against selected bacteria, indicating that the compound possesses broad-spectrum activity.
Anticancer Activity
Recent research has focused on the anticancer potential of thiazolidine derivatives targeting various cancer cell lines. The compound has been evaluated for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.
- In Vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) cells. It was found to induce apoptosis through intrinsic pathways .
- Data Summary : The following table illustrates the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 10.5 |
| A-549 | 12.3 |
| HCT-116 | 9.8 |
These results indicate that the compound has promising anticancer activity and warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
